![molecular formula C19H22N2O4 B2411550 1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-phenylpentyl)urea CAS No. 1795485-07-2](/img/structure/B2411550.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-phenylpentyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-phenylpentyl)urea is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its mechanism of action and physiological effects have been explored in detail.
Scientific Research Applications
Flexible Urea Derivatives as Acetylcholinesterase Inhibitors
Flexible urea derivatives, such as 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, have been synthesized and evaluated for their anti-acetylcholinesterase activity. These compounds are designed to optimize spacer length for effective interaction with enzyme binding sites, showing that conformational flexibility can be compatible with high inhibitory activities. This suggests potential applications in treating diseases like Alzheimer's by inhibiting acetylcholinesterase to increase acetylcholine levels in the brain (Vidaluc et al., 1995).
N-Hydroxyamide-Containing Heterocycles in Iron(III) Complex Formation
The synthesis of N-hydroxyamide-containing heterocycles demonstrates their ability to form complexes with iron(III), suggesting applications in mimicking natural iron chelators or developing new therapeutic agents for conditions related to iron metabolism (Ohkanda et al., 1993).
Pyridylthiazole-Based Ureas as ROCK Inhibitors
1-Benzyl-3-(4-pyridylthiazol-2-yl)ureas have been identified as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2), which are crucial in various cellular functions including cell migration and contraction. This highlights the potential of urea derivatives in developing treatments for diseases where ROCK activity is dysregulated, such as certain cancers and cardiovascular diseases (Pireddu et al., 2012).
Solid Dispersion Systems for Improved Drug Solubility
Solid dispersion systems containing urea derivatives have been studied for their ability to improve the solubility and bioavailability of poorly water-soluble drugs. These findings suggest the utility of urea derivatives in pharmaceutical formulations to enhance drug delivery and effectiveness (Yano et al., 1996).
Antioxidant Activity of Urea Derivatives
Urea derivatives have been explored for their antioxidant properties, indicating potential applications in protecting against oxidative stress-related diseases or in the development of novel antioxidants (Abd-Almonuim et al., 2020).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(5-hydroxy-3-phenylpentyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c22-11-9-15(14-4-2-1-3-5-14)8-10-20-19(23)21-16-6-7-17-18(12-16)25-13-24-17/h1-7,12,15,22H,8-11,13H2,(H2,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTFNAJQSZTGKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCCC(CCO)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-phenylpentyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


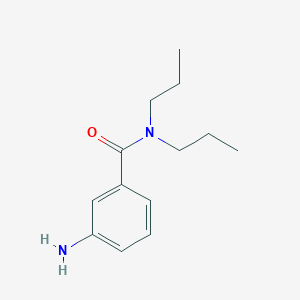
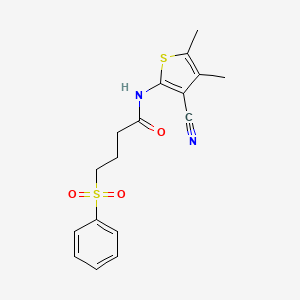
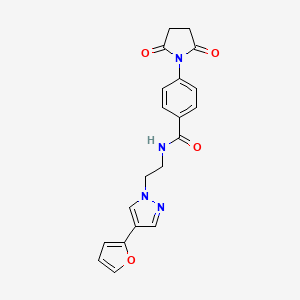

![3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2411476.png)
![2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2411478.png)

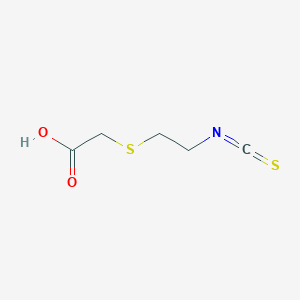

![N-(2-chlorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B2411487.png)

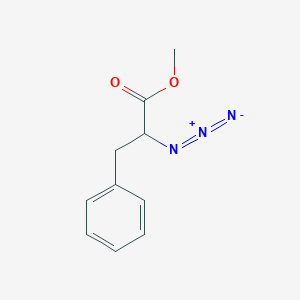
![4-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2411490.png)